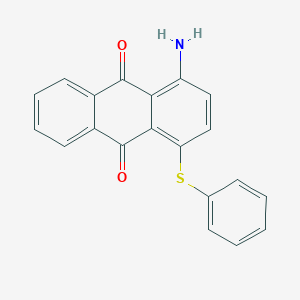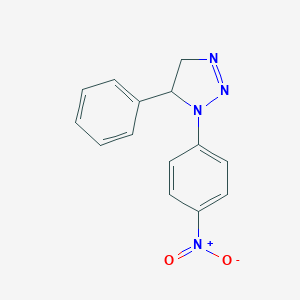
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole, also known as NPT, is a heterocyclic compound that has been widely studied for its potential applications in the fields of chemistry and biology. NPT is a triazole derivative that has been synthesized through various methods, and its mechanism of action has been explored to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been studied for its potential applications in various fields, including chemistry and biology. In chemistry, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been used as a ligand for the synthesis of metal complexes. In biology, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been studied for its potential as an anti-cancer agent. 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has also been explored for its potential as a fluorescent probe for the detection of metal ions. The diverse range of applications of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole highlights its potential as a versatile compound.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in the formation of microtubules, which are essential for cell division. Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, making 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole a potential anti-cancer agent.
Effets Biochimiques Et Physiologiques
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been shown to have anti-cancer activity in various cell lines, including breast cancer, lung cancer, and colon cancer. 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been explored for its potential as a fluorescent probe for the detection of metal ions. The biochemical and physiological effects of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole highlight its potential as a useful tool in various fields.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has several advantages for lab experiments, including its ease of synthesis and its potential as a versatile compound. However, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole, including the exploration of its potential as an anti-cancer agent, the development of new synthesis methods, and the investigation of its potential as a fluorescent probe for the detection of metal ions. In addition, further research is needed to fully understand the mechanism of action of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole and its potential applications in various fields.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole is a heterocyclic compound that has been widely studied for its potential applications in the fields of chemistry and biology. The synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole have been explored in this paper. 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has the potential to be a versatile compound with a diverse range of applications, highlighting its importance in scientific research.
Méthodes De Synthèse
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been synthesized through various methods, including the reaction of 4-nitrophenylhydrazine with phenylacetylene, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 4-nitrophenylhydrazine with phenylacetylene, followed by cyclization with ethyl orthoformate. 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has also been synthesized through the reaction of 4-nitrophenylhydrazine with phenylacetylene, followed by cyclization with acetic anhydride. The synthesis of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole is an important step towards exploring its potential applications.
Propriétés
Numéro CAS |
10480-11-2 |
|---|---|
Nom du produit |
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole |
Formule moléculaire |
C14H12N4O2 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-5-phenyl-4,5-dihydrotriazole |
InChI |
InChI=1S/C14H12N4O2/c19-18(20)13-8-6-12(7-9-13)17-14(10-15-16-17)11-4-2-1-3-5-11/h1-9,14H,10H2 |
Clé InChI |
PUWUPGKGBRTMOT-UHFFFAOYSA-N |
SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canonique |
C1C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Autres numéros CAS |
10480-11-2 |
Synonymes |
1-(4-nitrophenyl)-5-phenyl-4,5-dihydrotriazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




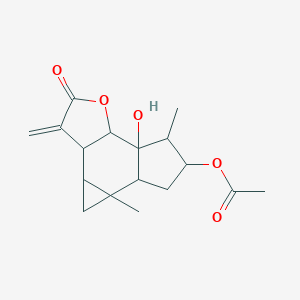
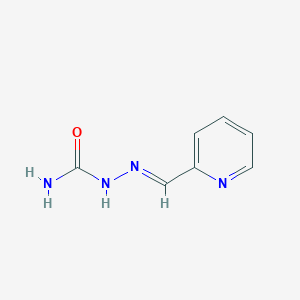
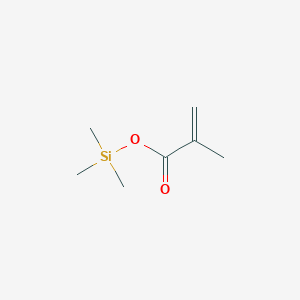
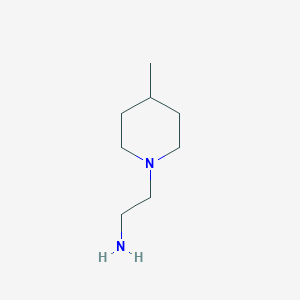
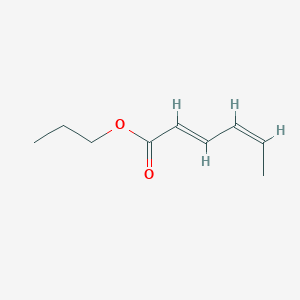
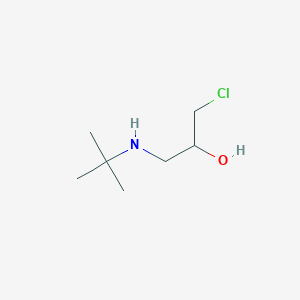
![Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate](/img/structure/B80133.png)
